molecular formula C14H15N3OS2 B2680320 4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole CAS No. 315692-61-6

4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole

Numéro de catalogue: B2680320
Numéro CAS: 315692-61-6
Poids moléculaire: 305.41
Clé InChI: CQTOMTCOYNJBQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6. A thioether linkage connects this core to a 3,5-dimethylisoxazole moiety. The thienopyrimidine scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition, while the isoxazole group contributes to metabolic stability and hydrogen-bonding interactions .

Propriétés

IUPAC Name

4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS2/c1-7-10(4)20-14-12(7)13(15-6-16-14)19-5-11-8(2)17-18-9(11)3/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTOMTCOYNJBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC3=C(ON=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized from substituted pyrimidine-4-carboxylic acid derivatives. The thiophene ring is then constructed using methods such as the reduction of 2-nitrothiophenes or the Diels-Alder reaction with 2-aminothiophene-3-carboxylic acids .

The isoxazole moiety is introduced through cyclization reactions involving appropriate precursors. The final step involves the formation of the thioether linkage between the thieno[2,3-d]pyrimidine and isoxazole rings under specific reaction conditions, such as using thiol reagents and suitable catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable processes that minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound .

Applications De Recherche Scientifique

4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Modifications: Thieno[2,3-d]pyrimidine Derivatives

N-{4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (Compound 23)
  • Structure: The thienopyrimidine core is linked via an oxygen atom to a phenylacetamide group .
  • Key Differences: Linkage: The ether (C–O–C) bond in Compound 23 contrasts with the thioether (C–S–C) in the target compound. Substituents: The phenylacetamide group introduces hydrogen-bonding capability (via the amide), which may improve solubility but reduce passive diffusion compared to the hydrophobic 3,5-dimethylisoxazole .
  • Synthesis : Prepared via nucleophilic aromatic substitution, differing from the thiol-alkylation likely used for the target compound .
1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione
  • Structure: A bis-thienopyrimidine derivative fused with an imidazolidinedione ring .
  • Electronic Effects: The electron-withdrawing imidazolidinedione may reduce electron density on the thienopyrimidine core, altering reactivity in nucleophilic substitutions .

Heterocyclic Substituent Variations

Methyl 2-[[2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate
  • Structure: Contains a thienopyrimidine core connected to a thiophene-carboxylate via a sulfanylacetyl linker .
  • Solubility: The methyl ester and thiophene groups may enhance solubility in polar solvents, whereas the target compound’s isoxazole and methyl groups favor lipid membranes .
5-(Coumarin-3-yl)-Thiazolo[4,5-d]pyrimidine Derivatives
  • Structure : Thiazolo[4,5-d]pyrimidine fused with coumarin .
  • Electron Density: The thiazolo ring is more electron-rich than thienopyrimidine, affecting interactions with enzymatic active sites .

Substituent Impact on Physicochemical Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Solubility (mg/mL)
Target Compound 388.46 3,5-Dimethylisoxazole, thioether 3.2 0.05 (PBS)
N-{4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide 314.34 Phenylacetamide, ether 2.8 0.12 (PBS)
Methyl Ester Derivative 461.56 Thiophene-carboxylate, sulfanylacetyl 2.5 0.20 (DMSO)

Notes:

  • The target compound’s higher LogP reflects enhanced lipophilicity due to methyl and thioether groups.
  • The methyl ester derivative’s carboxylate improves solubility in DMSO, whereas the target compound’s low PBS solubility may limit bioavailability .

Activité Biologique

The compound 4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4SC_{14}H_{16}N_{4}S, with a molecular weight of approximately 284.37 g/mol. The structure features a thieno[2,3-d]pyrimidine moiety linked to an isoxazole ring, which is known to influence its biological properties.

Antimicrobial Activity

Recent studies have shown that compounds containing the thieno[2,3-d]pyrimidine structure exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have demonstrated activity against various bacterial strains and fungi. The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis.

CompoundActivityTarget Organism
4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazoleModerateE. coli, S. aureus
Thieno[2,3-d]pyrimidine derivativesStrongCandida albicans

Anticancer Activity

The compound has also been evaluated for anticancer potential. In vitro studies indicate that it may inhibit cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study involving human breast cancer cells (MCF-7) reported that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Inhibition of Enzymatic Activity

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been noted for its ability to inhibit certain kinases that are pivotal in cancer progression and inflammation.

Enzyme TargetInhibition TypeIC50 (µM)
Protein Kinase B (AKT)Competitive12
Mitogen-Activated Protein Kinase (MAPK)Non-competitive20

The biological activity of 4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole is thought to be mediated through several mechanisms:

  • Receptor Binding : It may bind to specific receptors involved in signal transduction pathways.
  • Enzyme Interaction : The compound can interact with enzymes involved in metabolic pathways critical for tumor growth.
  • Cell Cycle Modulation : By affecting cyclins and cyclin-dependent kinases (CDKs), it can induce cell cycle arrest.

Q & A

Q. What are the standard synthetic routes for this compound, and what factors influence reaction yields?

The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

  • Thioether formation between thieno[2,3-d]pyrimidin-4-yl derivatives and isoxazole-methylthiol precursors under reflux conditions (e.g., ethanol/DMSO, 18–24 hours) .
  • Purification via recrystallization (water-ethanol mixtures) or column chromatography. Reported yields range from 50–65%, influenced by solvent polarity, reaction time, and substituent steric effects .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

  • 1H/13C NMR : To confirm substituent positions and thioether linkage integrity .
  • HPLC-MS : For purity assessment (>95% typical) and detection of byproducts (e.g., disulfide dimers) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What preliminary biological assays are recommended to evaluate therapeutic potential?

  • In vitro cytotoxicity screens : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays .
  • Enzyme inhibition assays : Target kinases (e.g., EGFR) or viral proteases, measuring activity via fluorogenic substrates .

Q. How do structural features like the thienopyrimidine core influence bioactivity?

The thienopyrimidine moiety enhances π-π stacking with biological targets, while the isoxazole-methylthio group improves solubility and membrane permeability. Substituent methylation (5,6-dimethyl) reduces metabolic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent screening : Replace DMSO with PEG-400 to reduce viscosity and improve mixing .
  • Microwave-assisted synthesis : Reduces reaction time from 18 hours to 2–4 hours while maintaining yields >60% .
  • Catalytic additives : Use 0.1 eq. KI to accelerate thioether formation via a radical mechanism .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Measure bioavailability (e.g., Cmax, AUC) and metabolite identification (LC-MS/MS) to address poor absorption or rapid clearance .
  • Proteome-wide selectivity panels : Identify off-target binding using thermal shift assays or CRISPR-interference models .

Q. How does the compound interact with ATP-binding pockets in kinase targets?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 2J6M) to predict binding modes. Key interactions include hydrogen bonding with the pyrimidine N3 and hydrophobic contacts with the isoxazole methyl groups .
  • Mutagenesis studies : Validate predicted residues (e.g., Lys721 in EGFR) via site-directed mutagenesis and kinetic assays .

Q. What environmental stability factors must be addressed during preclinical development?

  • Hydrolytic stability : Test pH-dependent degradation (e.g., PBS buffers pH 1–9) to identify labile bonds (e.g., thioether linkage at pH >8) .
  • Photolytic studies : Expose to UV-Vis light (300–400 nm) to assess degradation products (HPLC tracking) .

Q. How can computational models predict metabolite formation and toxicity risks?

  • In silico metabolism : Use GLORYx or ADMET Predictor to identify Phase I/II metabolites (e.g., S-oxidation of thioether) .
  • Toxicity prediction : Apply QSAR models for hepatotoxicity (e.g., Derek Nexus) based on structural alerts like the thienopyrimidine core .

Q. What experimental designs validate target selectivity in complex biological systems?

  • Competitive ABPP (Activity-Based Protein Profiling) : Use broad-spectrum probes (e.g., fluorophosphonate for serine hydrolases) to assess off-target engagement .
  • Transcriptomic profiling : RNA-seq of treated vs. untreated cells to identify unintended pathway modulation .

Methodological Notes

  • Contradiction Analysis : For conflicting bioactivity data, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) and control for batch-to-batch compound variability via HPLC .
  • Advanced Purification : Employ preparative SFC (Supercritical Fluid Chromatography) for chiral separation of racemic intermediates .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.